

Application Notes and Protocols for (Z)-Fluvoxamine as an Analytical Reference Standard

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Compound of Interest

Compound Name: Fluvoxamine, (Z)-

Cat. No.: B1238741

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of (Z)-Fluvoxamine as an analytical reference standard in various analytical techniques. This document is intended to assist in method development, validation, and quality control processes.

Introduction

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depressive and anxiety disorders.[1][2] As a potent pharmaceutical agent, accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. (Z)-Fluvoxamine is the active isomeric form and is used as a reference standard for these analytical purposes. Certified reference materials are available for this purpose.

Analytical Methodologies

A variety of analytical methods have been developed and validated for the determination of fluvoxamine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.[3]

HPLC is a widely used technique for the analysis of fluvoxamine due to its specificity, sensitivity, and ability to perform stability-indicating assays.

Protocol 1: Stability-Indicating HPLC Method

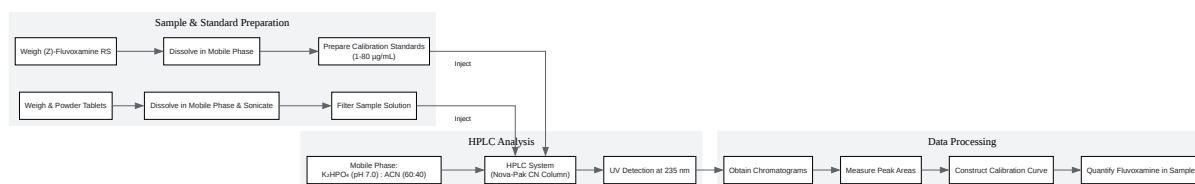
This protocol describes a stability-indicating HPLC method for the determination of fluvoxamine maleate in the presence of its degradation products.

- Chromatographic Conditions:
 - Column: Nova-Pak CN
 - Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (60:40, v/v)
 - Flow Rate: 1.0 mL/min
 - Detection: UV at 235 nm
 - Injection Volume: 20 µL
- Standard Solution Preparation:
 - Prepare a stock solution of (Z)-Fluvoxamine reference standard in the mobile phase.
 - Prepare a series of standard calibration solutions by diluting the stock solution to concentrations ranging from 1-80 µg/mL.
- Sample Preparation (Tablets):
 - Weigh and finely powder a representative number of tablets.
 - Transfer a portion of the powder equivalent to a known amount of fluvoxamine maleate into a volumetric flask.
 - Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.
 - Filter the solution through a 0.45 µm filter before injection.
- Method Validation Data:

Parameter	Result
Linearity Range	1-80 µg/mL
Correlation Coefficient (r ²)	> 0.999
Precision (CV%)	< 2.0%
Accuracy (Error %)	< 1.6%
Limit of Detection (LOD)	0.42 µg/mL
Limit of Quantification (LOQ)	1.28 µg/mL

- Forced Degradation Studies: Fluvoxamine maleate has shown susceptibility to degradation under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation.
 - Acid Hydrolysis: 0.5 M HCl at 80°C for 10 min
 - Basic Hydrolysis: 2 M NaOH at 80°C for 40 min
 - Oxidative Degradation: 10% H₂O₂ at 80°C for 30 min

Workflow for HPLC Analysis of Fluvoxamine



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Caption: Workflow for the HPLC analysis of Fluvoxamine.

GC provides a reliable alternative for the quantification of fluvoxamine, particularly for the simultaneous determination of multiple selective serotonin reuptake inhibitors.

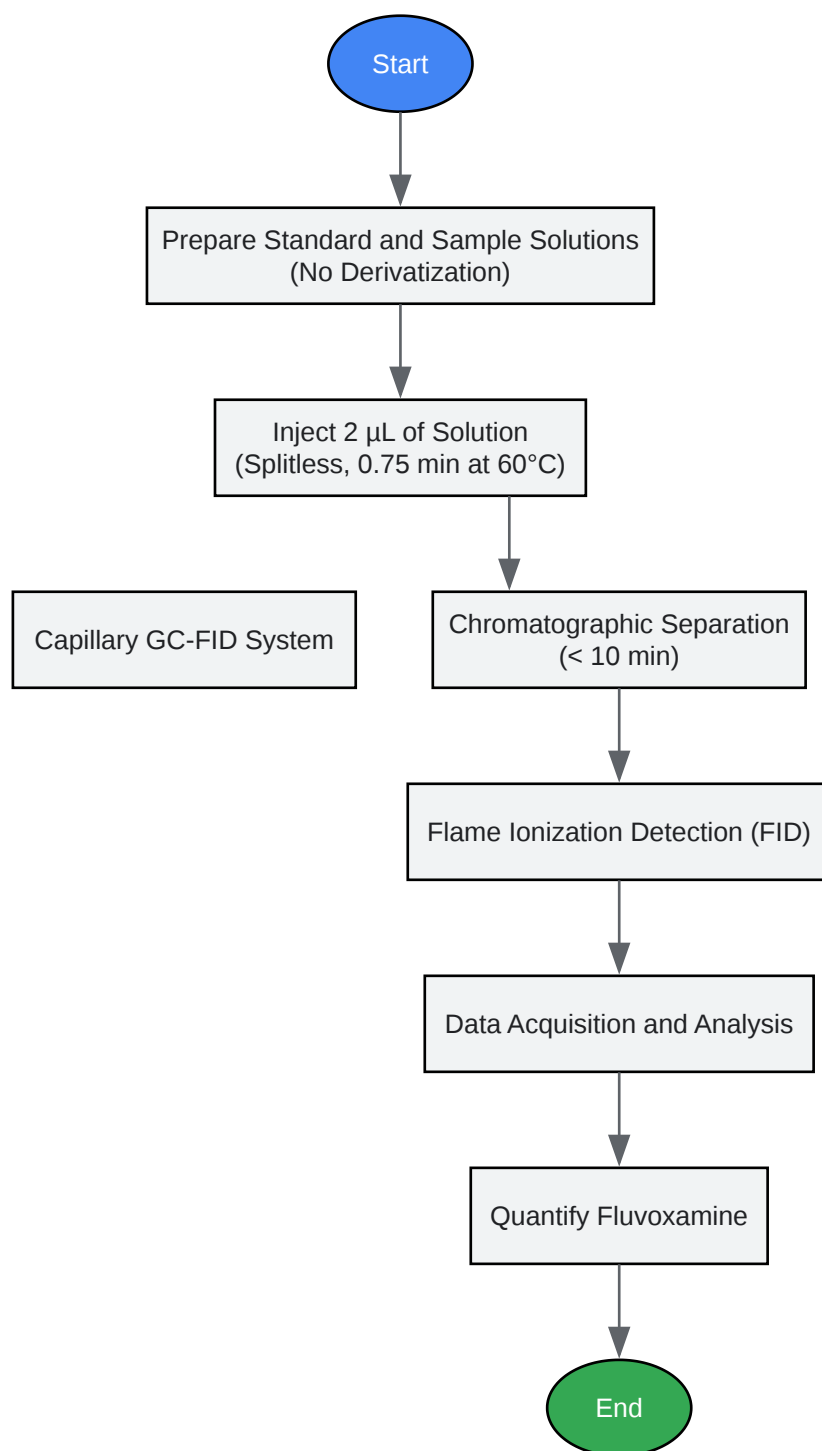
Protocol 2: Capillary GC-FID Method

This protocol outlines a simple and rapid capillary GC method with flame ionization detection (FID) for the simultaneous determination of fluoxetine, fluvoxamine, and clomipramine.

- Chromatographic Conditions:
 - Column Head Pressure: 80 kPa
 - Injector Temperature: 260°C
 - Detector Temperature: 250°C
 - Splitless Time and Temperature: 0.75 min at 60°C
 - Injection Volume: 2 µL
 - Oven Temperature Program: Optimized for an analysis time of less than 10 minutes.
- Standard and Sample Preparation: Solutions of the reference standards and pharmaceutical preparations are prepared in an appropriate solvent without the need for derivatization.
- Method Validation Data:

Parameter	Result
Recoveries	97.5% to 102.5%

Workflow for GC-FID Analysis of Fluvoxamine



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Caption: Workflow for the GC-FID analysis of Fluvoxamine.

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of fluvoxamine in biological matrices such as plasma.

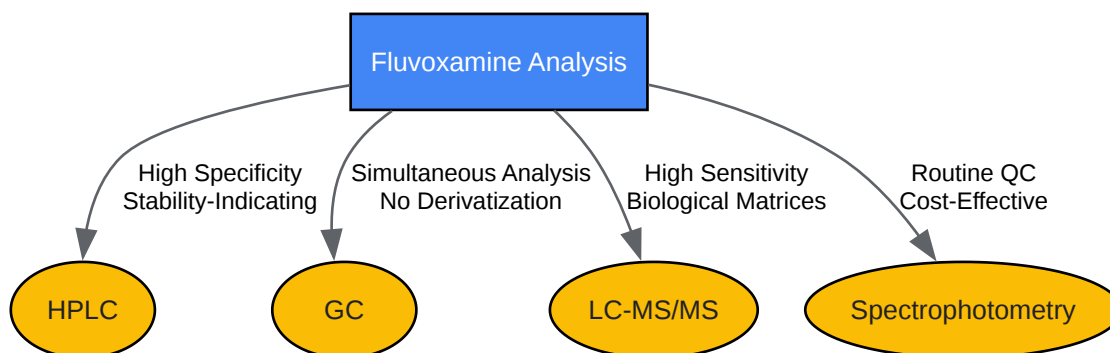
Protocol 3: UPLC-MS/MS for Quantification in Human Plasma

This protocol is for the quantification of fluvoxamine in K2EDTA human plasma.

- Sample Preparation (Liquid-Liquid Extraction):
 - Use 250 μ L of plasma for extraction.
 - Utilize a liquid-liquid extraction technique.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: Hypurity C18 (50 mm x 4.6 mm, 5 μ m)
 - Mass Spectrometry: Operated in positive ion mode with TurbolonSpray interface.
 - Internal Standard: Fluvoxamine D4
- Method Validation Data:

Parameter	Result
Linearity Range	2.6260 to 294.0960 ng/mL
Average Recovery	62.74%
Limit of Quantitation (in plasma)	2 ng/mL

Logical Relationship of Analytical Techniques for Fluvoxamine



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Caption: Analytical techniques for Fluvoxamine analysis.

Application in Pharmaceutical Quality Control

The use of (Z)-Fluvoxamine as an analytical reference standard is instrumental in the quality control of pharmaceutical products. It enables the precise quantification of the active pharmaceutical ingredient (API) in both bulk drug substances and finished dosage forms.

Key Quality Control Applications:

- **Assay of Pharmaceutical Formulations:** To ensure the dosage form contains the labeled amount of fluvoxamine.
- **Content Uniformity:** To ensure consistent API content among individual dosage units.
- **Impurity Profiling:** To identify and quantify any related substances or degradation products.
- **Stability Testing:** To assess the stability of the drug product under various environmental conditions over time.

The methodologies described in this document, when properly validated, are suitable for these quality control applications, ensuring that fluvoxamine-containing medicines meet the required standards of quality and safety.

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